

# In-Depth Technical Guide: The Chemistry and Pharmacology of PF-610355

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**PF-610355** is a potent and long-acting inhaled  $\beta$ 2-adrenergic receptor agonist that was under investigation by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).<sup>[1]</sup> Its chemical structure is designed for optimal interaction with the  $\beta$ 2-adrenergic receptor, leading to bronchodilation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for **PF-610355**. Detailed experimental protocols for key studies and a visualization of the relevant signaling pathway are included to support further research and development in this area.

## Chemical Structure and Properties

**PF-610355** is a complex synthetic molecule with the systematic IUPAC name N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{{(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl}amino}-2-methylpropyl)phenyl]acetamide. Its chemical properties are summarized in the table below.

| Identifier        | Value                                                                                                                                                                                                                 | Reference           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | N-[(4'-Hydroxy-3-biphenyl)methyl]-2-[3-(2-{{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide                                                                 | <a href="#">[1]</a> |
| Molecular Formula | C34H39N3O6S                                                                                                                                                                                                           | <a href="#">[1]</a> |
| Molecular Weight  | 617.76 g/mol                                                                                                                                                                                                          | <a href="#">[1]</a> |
| SMILES            | CC(C)<br>(Cc1cccc(c1)CC(=O)NCc2cccc(c2)-c3ccc(cc3)O)NC--INVALID-LINK--O                                                                                                                                               |                     |
| InChI             | InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 |                     |
| InChIKey          | YPHDIMUXXABSSO-YTTGMZPUSA-N                                                                                                                                                                                           |                     |
| CAS Number        | 862541-45-5                                                                                                                                                                                                           |                     |

## Mechanism of Action and Signaling Pathway

**PF-610355** functions as a selective agonist for the  $\beta_2$ -adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.

## $\beta_2$ -Adrenergic Receptor Signaling Pathway

Activation of the  $\beta$ 2-adrenergic receptor by an agonist like **PF-610355** initiates a signaling cascade that results in the relaxation of airway smooth muscle, leading to bronchodilation. The key steps in this pathway are:

- **Agonist Binding:** **PF-610355** binds to the  $\beta$ 2-adrenergic receptor on the surface of airway smooth muscle cells.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The G $\alpha$  subunit dissociates and activates adenylyl cyclase.
- **cAMP Production:** Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Protein Kinase A (PKA) Activation:** The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
- **Phosphorylation of Downstream Targets:** PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.
- **Smooth Muscle Relaxation:** The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.



[Click to download full resolution via product page](#)

Caption:  $\beta$ 2-Adrenergic Receptor Signaling Pathway.

## Preclinical and Clinical Data

**PF-610355** has undergone preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

### In Vitro Data

| Parameter  | Value                            | Species | System              | Reference           |
|------------|----------------------------------|---------|---------------------|---------------------|
| Half-life  | 17 minutes                       | Human   | Liver<br>Microsomes | <a href="#">[1]</a> |
| Metabolism | Rapidly converted to glucuronide | Human   | Liver<br>Microsomes | <a href="#">[1]</a> |

### In Vivo Data

| Parameter            | Value                           | Species | Model                                          | Reference           |
|----------------------|---------------------------------|---------|------------------------------------------------|---------------------|
| Half-life            | 3.5 hours                       | Rat     | -                                              | <a href="#">[1]</a> |
| Oral Bioavailability | < 5%                            | Rat     | -                                              | <a href="#">[1]</a> |
| ED50                 | ~0.1 mcg                        | Dog     | Anesthetized,<br>intrathecal<br>administration | <a href="#">[1]</a> |
| Duration of Action   | > 2-fold higher than salmeterol | Dog     | Anesthetized,<br>intrathecal<br>administration | <a href="#">[1]</a> |
| Bronchodilation      | 24 hours                        | Human   | Single 450 mcg<br>inhaled dose                 | <a href="#">[1]</a> |

### Clinical Trials

**PF-610355** has been evaluated in several clinical trials for asthma and COPD. The table below summarizes some of these studies.

| ClinicalTrial.gov ID | Phase    | Condition | Study Design                                                         |
|----------------------|----------|-----------|----------------------------------------------------------------------|
| NCT00830427          | Phase 2  | Asthma    | Randomized, Double-Blind, Placebo-Controlled, Parallel Group         |
| NCT00783406          | Phase 2  | COPD      | -                                                                    |
| NCT00808288          | Phase 2b | COPD      | Randomized, Placebo and Active Comparator Controlled, Parallel Group |

## Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

### In Vitro Human Liver Microsome Stability Assay

Objective: To determine the metabolic stability of **PF-610355** in human liver microsomes.

Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), **PF-610355** (e.g., 1  $\mu$ M), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

- Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: The samples are centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of **PF-610355** at each time point.
- Data Analysis: The half-life ( $t_{1/2}$ ) is determined by plotting the natural logarithm of the percentage of **PF-610355** remaining versus time.



### Microsomal Stability Assay Workflow

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Chemistry and Pharmacology of PF-610355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679667#what-is-the-chemical-structure-of-pf-610355]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)